1-Methylestrone

Organometallic synthesis Regioselective functionalization Steroid A-ring chemistry

Researchers relying on 2-methylestrone or 4-methylestrone for estradiol impurity profiling risk ANDA rejection due to distinct chromatographic retention, MS fragmentation, and detector response. 1-Methylestrone (CAS 4011-48-7) is the exact C-1 regioisomer required by ICH Q3A/Q3B methods. • Regiochemically authenticated C-1 methyl substitution eliminates misidentification with 2- or 4-methyl isomers. • Validated reference standard for HPLC, LC-MS, and QC workflows supporting ANDA submissions for estradiol formulations. • Documented dual ERα/ERβ activation and PDE4B modulation-distinct from 2-methylestrone (aromatase inhibitor) and 4-methylestrone (steroid sulfatase inhibitor).

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
CAS No. 4011-48-7
Cat. No. B057418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylestrone
CAS4011-48-7
SynonymsNSC 67582;  3-Hydroxy-1-methyl-estra-1,3,5(10)-trien-17-one
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4=O)C)O
InChIInChI=1S/C19H24O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-16,20H,3-8H2,1-2H3
InChIKeyAIBFRTWVQFOKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylestrone: Procurement and Research Overview


1-Methylestrone (CAS 4011-48-7) is a synthetic C1-methylated derivative of estrone, belonging to the class of A-ring-substituted steroidal estrogens [1]. It is distinguished from endogenous estrone and estradiol by the presence of a methyl group at the C-1 position of the steroid A-ring, a modification that is not observed in mammalian estrogen biosynthesis but can be achieved synthetically via manganese-mediated functionalization of estrone [2]. The compound is primarily utilized as a reference standard for impurity profiling in estradiol-containing pharmaceutical formulations and as a biochemical probe for studying structure-activity relationships (SAR) at the estrogen receptor [3]. Despite its structural resemblance to other methyl-substituted estrones (e.g., 2-methylestrone, 4-methylestrone), 1-methylestrone exhibits a distinct substitution pattern that may confer unique receptor interaction profiles, making regiochemical identity a critical procurement consideration.

Regiochemical identity: C-1 methyl substitution on the steroid A-ring confirmed; distinct from C-2 and C-4 methylestrones.
Primary workflow: ANDA impurity profiling reference standard for estradiol formulations and ER structure-activity relationship probe.
Selection factor: Documented synthetic provenance via Mn-mediated C-1 functionalization supports regiochemical verification.

Why 1-Methylestrone Cannot Be Substituted by Its Regioisomers


Although 1-methylestrone, 2-methylestrone, and 4-methylestrone share the same molecular formula (C19H24O2) and differ only in the position of a single methyl group on the steroid A-ring, their biological and analytical behaviors are not interchangeable [1]. The C-2 methyl substitution has been shown to markedly increase aromatase inhibitory affinity (apparent Ki = 0.10–0.66 μM for 2-substituted estrones vs. 2.5 μM for estrone), whereas the C-1 substitution has been far less studied in this context, creating a quantifiable evidence gap that precludes class-based assumptions of equivalence [2]. Furthermore, in pharmaceutical manufacturing, 1-methylestrone has been specifically identified as a potential process-related impurity in estradiol formulations, and its chromatographic retention time, mass spectral fragmentation pattern, and detector response factor are distinct from those of its C-2 and C-4 regioisomers . Regioisomeric misidentification can lead to failed ANDA method validation, erroneous impurity quantification, and non-compliance with ICH Q3A/Q3B thresholds. Procurement of the precise C-1 regioisomer is therefore a scientific necessity, not a discretionary preference.

Regioisomer chromatographic mismatch
Retention time and mass spectral fragmentation differ across 1-methylestrone, 2-methylestrone, and 4-methylestrone. Regioisomeric misidentification may lead to ANDA method validation failure.
Biological activity gap
Reported ER activation and PDE4B modulation for the C-1 regioisomer may not transfer to C-2 or C-4 methylestrones. SAR conclusions require regioisomer-specific sourcing.
Metabolic pathway distinction
CYP1A2-mediated C-methylation at C-1 differs from COMT-mediated O-methylation at C-2/C-4. The C-1 regioisomer reports on a distinct enzymatic axis in estrogen metabolism studies.

Procurement Evidence and Regioisomer Differentiation


Synthetic Route for Regiochemically Pure 1-Methylestrone

The manganese tricarbonyl-mediated functionalization of estrone at the C-1 position produces 1-methylestrone in 42% isolated yield, as demonstrated in the foundational Organometallics study [1]. This synthetic route stands in contrast to the Mannich-base chemistry used to access 2-substituted estrone derivatives, where the intermediate 2-dimethylaminomethylestrone is obtained via aminomethylation of estrone [2]. The C-1 selective manganese methodology ensures that the product does not contain C-2 or C-4 regioisomeric contaminants that could confound analytical or biological experiments, providing a traceable synthetic provenance not available from multicomponent methylation approaches.

Synthetic Provenance
Method context
42% isolated yield via Mn-mediated C-1 functionalization of estrone; regiochemically exclusive C-1 product.
Supports regiochemical identity verification for procurement.
Yield is methodology-dependent; differentiating factor is C-1 exclusivity over multicomponent routes.
Organometallic synthesis Regioselective functionalization Steroid A-ring chemistry

Impurity Reference Standard for Estradiol ANDA Validation

1-Methylestrone is specifically cited as a relevant impurity for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) for estradiol-containing pharmaceutical products [1][2]. In this context, the compound serves as a reference marker for trace-level process-related impurities. Its chromatographic behavior is distinct from 2-methylestrone and 4-methylestrone, and validated HPLC methods have been developed for the simultaneous determination of structurally related steroidal impurities, including 1-methylestrone, in combination drug products . The differentiation is not pharmacological but analytical: only the correct C-1 regioisomer provides a retention time and mass spectral fingerprint matching the actual process impurity observed in estradiol crystallization and formulation studies.

ANDA Impurity Standard
Specification review
Validated HPLC method for simultaneous determination of steroidal impurities including 1-methylestrone in estradiol combination drug products.
Correct C-1 regioisomer required for ANDA impurity method validation.
Retention time and MS fingerprint are regioisomer-specific; substitution invalidates the method.
Pharmaceutical impurity profiling HPLC method validation ANDA regulatory compliance

ERα and ERβ Activation in Breast Cancer Models

1-Methylestrone has been reported to activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in breast cancer cell lines . In contrast, 2-substituted estrone derivatives evaluated for their interaction with the estrogen receptor by competitive binding assays were found to be relatively weak competitors at 0 °C, indicating that the position of the substituent on the A-ring markedly influences receptor engagement [1]. Specifically, Omar et al. demonstrated that introduction of a side chain at the C-2 position of estrone generally reduced ER binding affinity, whereas the C-1 methyl substitution appears to retain or permit ER activation [1]. Although the precise binding affinity constant (Ki or IC50) for 1-methylestrone at ERα/ERβ has not been published in accessible peer-reviewed literature, the qualitative biological activity profile is distinct from the weak ER competitor profile documented for 2-substituted estrone derivatives.

ER Activation Profile
Reported
Reported ERα and ERβ activator in breast cancer cell models; 2-substituted estrone derivatives exhibit weak competitive binding at 0°C.
Supports regioisomer-specific ER SAR studies.
Quantitative binding constants for 1-methylestrone not available in peer-reviewed literature.
Estrogen receptor activation Breast cancer cell models Steroid receptor pharmacology

PDE4B Inhibition and cAMP Modulation in Prostate Cancer

Beyond its estrogen receptor activity, 1-methylestrone has been reported to inhibit cyclic AMP production via phosphodiesterase 4B (PDE4B) in prostate cancer cells . This PDE4B inhibitory activity represents a second, mechanistically distinct biological dimension that is not documented for 2-methylestrone or 4-methylestrone in the publicly accessible literature. While 2-methylestrone has been characterized primarily as an aromatase inhibitor with clinical utility in estrogen-dependent breast cancer (apparent Ki for aromatase: 0.10–0.66 μM for 2-substituted estrones vs. 2.5 μM for estrone) [1], and 4-methylestrone has been investigated for steroid sulfatase inhibition and as a biomarker for estrogen metabolism status [2], the PDE4B/cAMP modulatory activity appears specific to the C-1 substitution pattern among methylestrone regioisomers.

PDE4B/cAMP Modulation
Reported
PDE4B-mediated cAMP inhibition reported in prostate cancer cell models; not documented for C-2 or C-4 methylestrone regioisomers.
Supports dual-mechanism probe research context.
Specific IC50 for PDE4B inhibition not available in peer-reviewed literature.
Phosphodiesterase inhibition Prostate cancer cAMP signaling

CYP1A2-Mediated Metabolic Origin vs. COMT-Dependent Pathways

1-Methylestrone has been identified as an estrogenic metabolite of estradiol formed through the action of CYP1A2 and other cytochrome P450 enzymes . This metabolic origin differentiates it from 2-methoxyestrone and 4-methoxyestrone, which are well-characterized as products of catechol-O-methyltransferase (COMT)-mediated methylation of catechol estrogens (2-hydroxyestrone and 4-hydroxyestrone, respectively) [1]. The distinct enzymatic pathway — CYP-mediated C-1 methylation vs. COMT-mediated O-methylation at C-2/C-4 — means that 1-methylestrone cannot be used interchangeably with 2-methylestrone or 4-methylestrone as a biomarker for estrogen metabolism studies. Furthermore, the enzymatic interconversion between 1-methylestradiol and 1-methylestrone via 17β-hydroxysteroid dehydrogenase (annotated as 1.1.1.62 in BRENDA) confirms its participation in a distinct metabolic sub-network [2].

Metabolic Pathway Origin
Class-level
CYP1A2-mediated C-methylation at C-1 position vs. COMT-mediated O-methylation at C-2/C-4 catechol estrogen intermediates.
Supports CYP1A2 activity profiling context in estrogen metabolism research.
Km/Vmax for CYP1A2-mediated 1-methylestrone formation not publicly available.
Cytochrome P450 metabolism CYP1A2 Estradiol metabolic pathway

Recommended Application Scenarios Based on Verified Evidence


ANDA Impurity Method Validation for Estradiol Products

1-Methylestrone is explicitly used as a reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) applications in support of ANDA submissions for estradiol formulations . Regulatory analytical methods require chromatographic identification and quantification of process-related impurities at levels meeting ICH Q3A/Q3B thresholds. The compound's validated HPLC retention time, mass spectral fingerprint, and detector response factor enable accurate impurity profiling in sustained-release estradiol implants and combination oral contraceptive products [1]. Substitution with 2-methylestrone or 4-methylestrone would yield incorrect retention times and invalidate the method, resulting in ANDA rejection.

SAR Studies of A-Ring Methylated Estrogens at ERs

Researchers investigating the positional effects of A-ring methylation on estrogen receptor pharmacology require 1-methylestrone as the specific C-1-substituted comparator. The compound's reported activation of both ERα and ERβ in breast cancer cell lines contrasts with the weak competitive binding documented for 2-substituted estrone derivatives [1]. This positional SAR cannot be inferred from data generated with 2-methylestrone or 4-methylestrone; only direct testing of the C-1 regioisomer provides valid structure-activity conclusions.

CYP1A2 Activity Profiling and Estrogen Metabolism Studies

1-Methylestrone serves as a pathway-specific metabolite marker for CYP1A2-mediated estradiol C-1 methylation, distinguishable from the COMT-dependent pathway that produces 2-methoxyestrone and 4-methoxyestrone . The BRENDA database confirms the enzymatic interconversion between 1-methylestradiol and 1-methylestrone via 17β-hydroxysteroid dehydrogenase [1]. Metabolic phenotyping studies assessing CYP1A2 activity or drug-drug interaction potential require authentic 1-methylestrone as an analytical standard; the C-2 or C-4 regioisomers report on entirely different enzymatic axes and cannot serve as surrogates.

PDE4B/cAMP Signaling Research in Prostate Cancer Models

Investigators studying phosphodiesterase 4B (PDE4B) modulation in prostate cancer contexts may employ 1-methylestrone as a dual-mechanism probe combining ER activation with PDE4B-mediated cAMP inhibition . This dual activity profile has been specifically reported for 1-methylestrone and is not documented for 2-methylestrone (characterized as an aromatase inhibitor [1]) or 4-methylestrone (characterized as a steroid sulfatase inhibitor [2]). Procurement of the correct C-1 regioisomer is essential for experiments designed to dissect ER-dependent vs. PDE4B-dependent effects.

Application
Selection Property
Validation Focus
ANDA impurity method validation
Regiochemical identity verification
HPLC retention time and MS fingerprint match
ER SAR studies
C-1 positional specificity
ERα/ERβ activation context review
CYP1A2 metabolic profiling
Pathway-specific metabolite marker
CYP1A2/COMT pathway differentiation
PDE4B/cAMP signaling research
Dual-mechanism probe context
PDE4B/cAMP pathway-response context
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